2-Bromo-5-fluoro-3-nitropyridine
Overview
Description
2-Bromo-5-fluoro-3-nitropyridine is a halogenated nitropyridine, a class of compounds that are of significant interest in medicinal chemistry due to their potential as building blocks for pharmaceuticals. The presence of bromine, fluorine, and a nitro group on the pyridine ring makes it a versatile intermediate for various chemical transformations.
Synthesis Analysis
The synthesis of halogenated nitropyridines can be achieved through various methods. For instance, the preparation of 5-bromo-2-nitropyridine from the corresponding amine via hydrogen peroxide oxidation has been demonstrated, highlighting the potential for large-scale production . Additionally, the synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine using halogen dance reactions suggests a pathway that could be adapted for the synthesis of 2-bromo-5-fluoro-3-nitropyridine .
Molecular Structure Analysis
The molecular structure and vibrational characteristics of related compounds such as 2-amino-3-bromo-5-nitropyridine have been studied using Density Functional Theory (DFT) calculations, which provide insights into the equilibrium geometry and electronic properties of these molecules . Such computational studies are crucial for understanding the reactivity and properties of 2-bromo-5-fluoro-3-nitropyridine.
Chemical Reactions Analysis
2-Bromo-5-fluoro-3-nitropyridine can undergo various chemical reactions due to its reactive sites. For example, the chemoselective functionalization of halopyridines has been explored, with conditions that favor substitution at different positions on the pyridine ring . Cross-coupling reactions, such as those catalyzed by palladium with aryltrialkoxysilanes, are also relevant for creating biaryl structures from bromopyridine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated nitropyridines can be deduced from spectroscopic studies. FT-Raman and FT-IR spectra provide information on the vibrational modes of these compounds, which are complemented by DFT studies to assign the observed frequencies and predict the molecular properties . Quantum mechanical calculations further reveal the electronic properties, such as HOMO-LUMO energies and global reactivity descriptors, which are indicative of the compound's stability and reactivity .
Scientific Research Applications
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Pharmaceutical Intermediate
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Synthesis of Fluorinated Pyridines
- Field : Organic Chemistry
- Application : “2-Bromo-5-fluoro-3-nitropyridine” can be used in the synthesis of fluorinated pyridines . Fluorinated pyridines are of interest due to their unusual physical, chemical, and biological properties.
- Method of Application : One method mentioned involves the reaction of 3-Bromo-2-nitropyridine with Bu4N+F− in DMF at 20 °C to form 2-fluoro-3-bromopyridine .
- Results or Outcomes : The outcome of this reaction is the formation of 2-fluoro-3-bromopyridine .
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Relevant Papers The synthesis and reactions of nitropyridines, including “2-Bromo-5-fluoro-3-nitropyridine”, have been discussed in several papers . These papers provide valuable insights into the synthesis methods, chemical reactions, and potential applications of “2-Bromo-5-fluoro-3-nitropyridine”.
properties
IUPAC Name |
2-bromo-5-fluoro-3-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrFN2O2/c6-5-4(9(10)11)1-3(7)2-8-5/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJFDIIHIXNIWQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00609830 | |
Record name | 2-Bromo-5-fluoro-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00609830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-fluoro-3-nitropyridine | |
CAS RN |
652160-72-0 | |
Record name | 2-Bromo-5-fluoro-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00609830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-5-fluoro-3-nitropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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